molecular formula C13H16N2O2 B11876364 Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11876364
M. Wt: 232.28 g/mol
InChI Key: WSNJVFQRILWOIK-UHFFFAOYSA-N
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Description

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking γ-aminobutyric acid receptors, similar to the mechanism of action of zolpidem, a well-known hypnotic drug . This interaction can lead to various biological effects, including sedation and anxiolysis.

Comparison with Similar Compounds

Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds highlight the unique properties of this compound, particularly its potential for therapeutic applications with reduced side effects .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C13H16N2O2/c1-3-10-5-6-12-14-8-11(15(12)9-10)7-13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

WSNJVFQRILWOIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=NC=C2CC(=O)OCC)C=C1

Origin of Product

United States

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